Status of Head-to-Head Activity Data Against Closest Analogs
A comprehensive screen of a 35-member analog library in the 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinone class established that biological activity (anti-inflammatory, antinociceptive, antioxidant) is extremely sensitive to the specific substitution pattern [1]. However, the published quantitative data for the exact compound (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one, including its IC50 values in these assays, could not be retrieved from the accessible literature. The study highlights a 'critical interaction for COX-2 inhibition' achieved by a 3-chlorophenylimino/2-chloro-benzylidene analog, but direct, quantifiable comparator data for the target compound against this or other specific analogs is not available for procurement decision-making [1].
| Evidence Dimension | In vivo anti-inflammatory activity (rat paw edema model) and in vitro COX-2 docking score |
|---|---|
| Target Compound Data | Not available from primary literature for the exact target compound. |
| Comparator Or Baseline | The most potent analog in the series (3-chlorophenylimino, 2-chloro-benzylidene derivative) showed significant in vivo activity and a favorable docking score, but exact numerical values are not disclosed in the abstract. |
| Quantified Difference | Cannot be calculated due to missing target compound data. |
| Conditions | Carrageenan-induced rat paw edema model and Glide docking against COX-2 enzyme (PDB ID: 3LN1). |
Why This Matters
Without direct quantitative evidence, the scientific or industrial user cannot prioritize this compound over a closely related analog, highlighting a critical data gap that must be closed through custom synthesis and focused assay work.
- [1] Chawla, P., Kalra, S., Kumar, R., Singh, R., & Saraf, S. K. (2019). Novel 2-(substituted phenyl Imino)-5-benzylidene-4-thiazolidinones as possible non-ulcerogenic tri-action drug candidates: synthesis, characterization, biological evaluation And docking studies. Medicinal Chemistry Research, 28(3), 340-359. View Source
